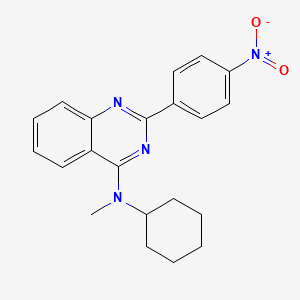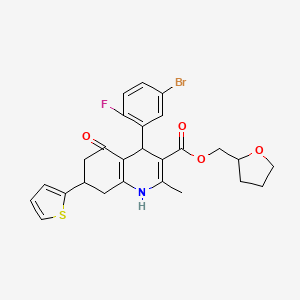![molecular formula C20H12N4O4S2 B11627952 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11627952.png)
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound that features multiple functional groups, including a thiadiazole ring, a benzoxazine ring, and an isoindole-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
- Formation of the thiadiazole ring through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
- Construction of the benzoxazine ring via condensation reactions between anthranilic acid derivatives and aldehydes.
- Coupling of the thiadiazole and benzoxazine intermediates with isoindole-dione derivatives under specific reaction conditions, such as the use of catalysts or specific solvents.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This may involve:
- Scaling up the reactions in large reactors.
- Utilizing continuous flow chemistry techniques.
- Implementing purification methods such as recrystallization, chromatography, or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the benzoxazine and isoindole-dione rings can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong acids or bases, and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group may yield ethylsulfoxide or ethylsulfone derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. For example, if it is used as an antimicrobial agent, it may target bacterial cell walls or enzymes. If it is explored as an anticancer agent, it may interfere with cellular signaling pathways or DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione
- 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-pyrrole-1,3(2H)-dione
Uniqueness
The uniqueness of 2-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione lies in its combination of functional groups and rings, which may confer specific chemical reactivity and biological activity not found in similar compounds.
Propriétés
Formule moléculaire |
C20H12N4O4S2 |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
2-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C20H12N4O4S2/c1-2-29-20-23-22-19(30-20)24-16(25)11-8-7-10(9-13(11)17(24)26)15-21-14-6-4-3-5-12(14)18(27)28-15/h3-9H,2H2,1H3 |
Clé InChI |
FGBTYIYKUWHKQZ-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NN=C(S1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-bromophenyl)-3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627873.png)

![2-(benzylamino)-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627883.png)

![5-(4-bromophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627909.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}thiophene-2-carboxamide](/img/structure/B11627912.png)
![Ethyl 4-[(2-ethoxyphenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11627921.png)
![ethyl 1-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B11627923.png)
![Benzyl 2-methyl-5-{[(3-nitrophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B11627935.png)
![2-[(5Z)-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B11627936.png)
![2-[(4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}phenoxy)methyl]benzonitrile](/img/structure/B11627939.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627941.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B11627946.png)
![allyl (2Z)-5-[4-(2-furoyloxy)phenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11627949.png)
